trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol
Description
Chemical Structure: The compound is a trans-configured cyclohexanol derivative with two key functional groups:
- Position 4: A tert-butoxycarbonyl (Boc)-protected amino group.
- Position 1: A hydroxymethyl group protected by a tert-butyldiphenylsilyl (TBDPS) ether.
Properties
Molecular Formula |
C28H41NO4Si |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
tert-butyl N-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C28H41NO4Si/c1-26(2,3)33-25(30)29-22-17-19-28(31,20-18-22)21-32-34(27(4,5)6,23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-16,22,31H,17-21H2,1-6H3,(H,29,30) |
InChI Key |
LXDCVZLBBOXCET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of cyclohexanol is protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole or pyridine.
Amination: The protected cyclohexanol is then subjected to amination using a suitable amine source.
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed for efficient and sustainable synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group once the TBDPS group is removed.
Reduction: The amine group can be reduced to form various derivatives.
Substitution: The protected groups can be selectively removed and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, deprotection of the Boc group yields the free amine, while oxidation of the hydroxyl group yields the corresponding ketone.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of selective deprotection techniques.
Biology:
- Utilized in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine:
- Investigated for its role in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry:
Mechanism of Action
The mechanism of action for trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol primarily involves the selective removal of its protective groups under specific conditions. The Boc group is typically removed under acidic conditions, leading to the formation of a free amine, while the TBDPS group is removed using fluoride ions, exposing the hydroxyl group .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₃₄H₄₄NO₄Si (estimated).
- Molecular Weight : ~568.8 g/mol.
- Protecting Groups :
- Boc Group : Enhances solubility in organic solvents and prevents undesired amine reactivity during synthesis.
- TBDPS Group : A bulky silyl ether that stabilizes the hydroxymethyl group against nucleophilic or acidic conditions.
Applications :
Primarily used as a synthetic intermediate in pharmaceuticals, particularly for kinase inhibitors (e.g., Mer/Flt3 dual inhibitors) .
Structural Analogs with Varying Protecting Groups
Reactivity Notes:
- TBDPS requires fluoride ions (e.g., TBAF) for deprotection, while TBDMS can be cleaved with weaker acids .
- The Boc group is typically removed with trifluoroacetic acid (TFA) or HCl .
Positional and Stereoisomers
- cis-4-(Boc-amino)cyclohexanol : Exhibits distinct NMR patterns (e.g., δ 3.79 ppm for cis vs. δ 3.55 ppm for trans in ¹H NMR). Lower thermal stability due to steric strain in the cis configuration.
- trans-4-(Hydroxymethyl)cyclohexanol : Unprotected hydroxyl group (MW = 130.18 g/mol) increases polarity and reduces shelf-life compared to TBDPS-protected analogs.
Functional Group Variants
Key Insight :
The TBDPS-O-methyl group in the target compound is superior for long-term storage compared to bromomethyl or ethynyl derivatives, which are more reactive .
Analytical Data Comparison
¹H NMR Highlights :
- Target Compound: Aromatic protons from TBDPS (δ 7.2–7.6 ppm), cyclohexanol protons (δ 1.1–2.8 ppm), and Boc tert-butyl (δ 1.35 ppm) .
- trans-4-Boc-aminocyclohexanol: Lacks aromatic signals; cyclohexanol protons appear at δ 1.12–1.84 ppm .
- cis-4-Boc-aminocyclohexanol: Distinct splitting patterns (e.g., δ 3.79 ppm for axial hydroxyl) .
Stability Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
